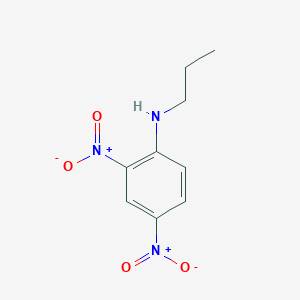
2,4-Dinitro-n-propylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-n-propylaniline is a useful research compound. Its molecular formula is C9H11N3O4 and its molecular weight is 225.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Herbicides
DNPA is primarily utilized as a precursor in the synthesis of herbicides. The dinitroaniline class, which includes compounds like trifluralin and benefin, is known for its effectiveness in controlling annual grasses and certain broadleaf weeds. These herbicides function by inhibiting cell division in plants during germination.
| Herbicide Name | Active Ingredient | Application Type |
|---|---|---|
| Trifluralin | 4-trifluoromethyl-2,6-dinitro-N,N-di-n-propylaniline | Pre-emergent herbicide |
| Isopropalin | 4-isopropyl-2,6-dinitro-N,N-di-n-propylaniline | Pre-emergent herbicide |
| Benefin | 4-trifluoromethyl-2,6-dinitro-N-n-butyl-N-ethylaniline | Pre-emergent herbicide |
Research indicates that these herbicides are effective even at lower application rates due to their high potency and low toxicity to non-target organisms .
Environmental Monitoring
Detection of Contaminants
DNPA has been studied for its role in environmental monitoring, particularly regarding nitrosamines—potentially carcinogenic compounds that can form during the synthesis of dinitroanilines. A novel analytical method using thermal energy analyzers (TEA) has been developed to detect nitrosamines at very low concentrations (as low as 0.02 ppm) within dinitroanilines . This capability is crucial for ensuring safety and compliance with environmental regulations.
Chemical Research Applications
Nucleophilic Aromatic Substitution
In synthetic organic chemistry, DNPA serves as a substrate in nucleophilic aromatic substitution reactions. The presence of nitro groups enhances electrophilicity, making it a suitable candidate for further chemical transformations. Studies have shown that DNPA can undergo various modifications to yield complex organic molecules useful in drug discovery and materials science .
Case Studies
Case Study 1: Herbicide Efficacy
A three-year field study evaluated the efficacy of DNPA-derived herbicides against common weed species. Results indicated that these herbicides provided effective control at rates up to twice the standard application without significant adverse effects on soil health or non-target plant species .
Case Study 2: Environmental Impact Assessment
An assessment using TEA demonstrated that DNPA-containing formulations could lead to the formation of nitrosamines during storage. The study emphasized the importance of refining synthesis processes to minimize these contaminants while maintaining herbicidal efficacy .
Eigenschaften
CAS-Nummer |
13059-84-2 |
|---|---|
Molekularformel |
C9H11N3O4 |
Molekulargewicht |
225.2 g/mol |
IUPAC-Name |
2,4-dinitro-N-propylaniline |
InChI |
InChI=1S/C9H11N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h3-4,6,10H,2,5H2,1H3 |
InChI-Schlüssel |
VTYSAZUSTIWCND-UHFFFAOYSA-N |
SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















